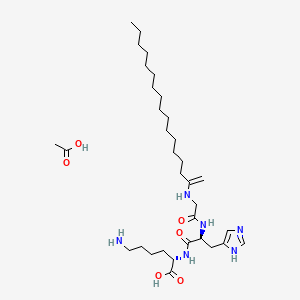

Palmitoyl tripeptide-1 acetate

Descripción

Propiedades

Número CAS |

1628252-62-9 |

|---|---|

Fórmula molecular |

C33H60N6O6 |

Peso molecular |

636.9 g/mol |

Nombre IUPAC |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1 |

Clave InChI |

UCDKTEPCRXPBGM-DHBRAOIWSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

Origen del producto |

United States |

Nomenclature and Historical Perspectives in Palmitoyl Tripeptide 1 Acetate Research

Evolution of Palmitoyl (B13399708) Tripeptide-1 Nomenclature

Palmitoyl Tripeptide-1 is a synthetic peptide that is distinguished by the attachment of palmitic acid to a tripeptide, specifically Glycyl-Histidyl-Lysine (GHK). creative-peptides.comcreative-peptides.com This modification enhances the peptide's bioavailability and stability, facilitating its penetration through the skin's lipid barrier. creative-peptides.comstratiaskin.com

Historically, the nomenclature for this compound has evolved, leading to a variety of synonyms used in scientific literature and commercial applications. nih.govcir-safety.org Initially, it was often referred to by the broader term "palmitoyl oligopeptide." cir-safety.orgpaulaschoice.se However, as the specific peptide sequence became more clearly defined, the International Nomenclature of Cosmetic Ingredients (INCI) adopted the more precise name, Palmitoyl Tripeptide-1. cir-safety.org This name clarifies that the peptide component consists of three amino acids. creative-peptides.com

The compound is also known by several other identifiers, including Pal-GHK, which signifies the palmitoyl group linked to the GHK peptide sequence. paulaschoice.sesiquimia.com In some contexts, it has been referred to as BIOPEPTIDE CL™ and is a component of the well-known cosmetic ingredient Matrixyl®, where it is often combined with Palmitoyl Tetrapeptide-7. nih.govcir-safety.orgspecialchem.com The Chemical Abstracts Service (CAS) has assigned the number 147732-56-7 to Palmitoyl Tripeptide-1. siquimia.comwatsonnoke.com

The following table provides a summary of the various names and identifiers for Palmitoyl Tripeptide-1:

| Identifier Type | Identifier |

| INCI Name | Palmitoyl Tripeptide-1 nih.gov |

| Common Synonyms | Pal-GHK siquimia.com, Palmitoyl Oligopeptide |

| Chemical Name | N-(1-oxohexadecyl)glycyl-L-histidyl-L-lysine watsonnoke.com |

| CAS Number | 147732-56-7 siquimia.com |

| Trade Names | BIOPEPTIDE CL™ nih.gov, Component of Matrixyl® cir-safety.org |

Academic Significance of Lipopeptide Structures in Biological Research

Lipopeptides, the class of molecules to which Palmitoyl Tripeptide-1 belongs, are of significant interest in biological research due to their diverse structures and functions. oup.comresearchgate.netrsc.org These molecules are amphiphilic, meaning they possess both a lipid (fat-loving) and a peptide (protein-like) component. csic.esreading.ac.uk This dual nature allows them to interact with biological membranes and self-assemble into various structures like micelles and vesicles, which has implications for their biological activity. csic.esmdpi.com

In nature, lipopeptides are produced by a wide range of microorganisms, including bacteria and fungi. oup.comresearchgate.net They play crucial roles in the lifestyles of these organisms, acting as antibiotics, surfactants, and agents for motility and biofilm formation. oup.comnih.gov The structural diversity of natural lipopeptides is vast, with variations in the length and branching of the fatty acid chain, and the composition and cyclic or linear nature of the peptide chain. mdpi.commdpi.com This structural variety leads to a wide array of biological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.netnih.gov

The academic significance of synthetic lipopeptides like Palmitoyl Tripeptide-1 lies in their ability to mimic natural biological molecules and processes. creative-peptides.com By attaching a lipid component to a known peptide sequence, researchers can enhance the peptide's ability to penetrate cell membranes and interact with specific cellular targets. stratiaskin.com This approach has been particularly fruitful in the development of "messenger peptides" or "matrikines" like Palmitoyl Tripeptide-1. These are fragments of extracellular matrix proteins that can signal to cells to perform certain actions, such as synthesizing more collagen, which is a key protein for skin structure. specialchem.com The study of such lipopeptides provides valuable insights into cell signaling pathways and tissue repair mechanisms. creative-peptides.com

Chemical Synthesis Methodologies for Palmitoyl Tripeptide 1 Acetate

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for producing peptides like Palmitoyl (B13399708) tripeptide-1. cir-safety.orgspecialchem.com This method involves covalently attaching the first amino acid to an insoluble polymer resin and subsequently adding the remaining amino acids in a stepwise fashion. The growing peptide chain remains attached to the solid support throughout the synthesis, which facilitates the purification process as excess reagents and byproducts can be washed away after each step. aiche.org

A cornerstone of modern SPPS is the use of the Fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the Nα-amino group of the amino acids. cir-safety.orgnih.gov Fmoc chemistry is favored due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains. luxembourg-bio.com The Fmoc group is stable under the acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a secondary amine base, typically piperidine (B6355638). luxembourg-bio.comchempep.com

The synthesis process using Fmoc chemistry involves a repetitive cycle of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain. luxembourg-bio.com

This cycle is repeated until the desired peptide sequence (Gly-His-Lys) is assembled. A final coupling step is then performed with palmitic acid to attach the fatty acid moiety to the N-terminus of the tripeptide. cir-safety.orgcir-safety.org

| Step | Reagent/Condition | Purpose |

| Resin Loading | Fmoc-Lys(Boc)-Wang resin | The C-terminal amino acid (Lysine), with its side chain protected by a tert-butyloxycarbonyl (Boc) group, is attached to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the Nα-amino group of Lysine (B10760008), exposing it for the next coupling reaction. |

| Coupling 1 | Fmoc-His(Trt)-OH, Coupling agents (e.g., HBTU/DIPEA) | The next amino acid (Histidine), with its side chain protected by a trityl (Trt) group, is coupled to the Lysine. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from Histidine. |

| Coupling 2 | Fmoc-Gly-OH, Coupling agents | The final amino acid (Glycine) is coupled to the Histidine. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from Glycine. |

| Palmitoylation | Palmitic acid, Coupling agents | Palmitic acid is coupled to the N-terminus of the tripeptide. cir-safety.org |

| Cleavage & Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Cleaves the completed peptide from the resin and removes the side-chain protecting groups (Boc, Trt). chempep.com |

The formation of the peptide bond between amino acids is a critical step that requires the activation of the carboxyl group of the incoming amino acid. In the stepwise synthesis of Palmitoyl tripeptide-1, each amino acid (Glycine, Histidine) is sequentially coupled to the growing peptide chain anchored to the solid support. cir-safety.orgchemicalbook.com

The process begins with the C-terminal amino acid, Lysine, which is protected on its acidic function and attached to the resin. cir-safety.orgchemicalbook.com Each subsequent N-protected amino acid is then coupled to the amino terminus. This involves deprotection and amidation at each step to elongate the peptide by one amino acid. chemicalbook.com The final coupling procedure uses palmitic acid instead of an amino acid to form the lipopeptide. cir-safety.orgcir-safety.org The protected peptide is then cleaved from the resin, and the side-chain protecting groups on lysine and histidine are removed. cir-safety.orgchemicalbook.com

Common coupling reagents used to facilitate this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. mdpi.com More modern and efficient coupling reagents include uronium/aminium salts such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). researchgate.net

Liquid-Phase Peptide Synthesis Methodologies

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution phase. mdpi.com While it can be more labor-intensive due to the need for purification after each step, LPPS is often more scalable and cost-effective for large-scale production, as it avoids the high cost of resins and uses smaller excesses of amino acids. google.com

Convergent synthesis is an approach where smaller peptide fragments are synthesized independently and then combined (ligated) to form the final, larger peptide. aiche.org For a relatively short peptide like tripeptide-1, a fully convergent strategy might involve synthesizing dipeptides or individual amino acid derivatives first and then coupling them together in solution. researchgate.net This method can improve efficiency and simplify the purification of intermediates compared to a linear, stepwise synthesis where impurities can accumulate with each cycle. aiche.org

For Palmitoyl tripeptide-1, a convergent approach could involve:

Synthesis of a dipeptide fragment, such as Glycyl-Histidine (Gly-His).

Synthesis of the palmitoylated N-terminal amino acid, Palmitoyl-Glycine (Pal-Gly).

Coupling the palmitoylated fragment (Pal-Gly) with the remaining peptide fragment (His-Lys) in solution.

This strategy reduces the number of sequential steps performed on a single, growing chain, potentially leading to a purer final product.

In a stepwise liquid-phase synthesis, the peptide is built one amino acid at a time in solution. This requires careful selection of protecting groups to ensure selective deprotection at each stage. A common strategy involves using a temporary protecting group for the Nα-amino group (like Boc or Fmoc) and permanent protecting groups for the side chains, which are removed only at the end of the synthesis.

A representative stepwise liquid-phase synthesis for Palmitoyl tripeptide-1 is outlined in a patent, which involves the following sequence:

Synthesis of Pal-Gly-OH: Palmitic acid is reacted with glycine. google.com

Synthesis of Pal-Gly-His-OH: The resulting Pal-Gly-OH is then coupled with histidine. google.com

Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The dipeptide is coupled with lysine, whose side chain is protected with a carboxybenzyl (Cbz) group. google.com

Final Deprotection: The Cbz protecting group is removed to yield the final product, Pal-Gly-His-Lys-OH (Palmitoyl tripeptide-1). google.com

This method highlights the advantages of liquid-phase synthesis, such as the use of cheaper raw materials and the potential for solvent recovery, making it suitable for large-scale industrial production. google.comgoogle.com

| Reaction Stage | Reactants | Product |

| Step 1 | Palmitic acid, N-hydroxysuccinimide, Glycine | Pal-Gly-OH |

| Step 2 | Pal-Gly-OH, Histidine methyl ester | Pal-Gly-His-OMe |

| Step 3 | Saponification of Pal-Gly-His-OMe | Pal-Gly-His-OH |

| Step 4 | Pal-Gly-His-OH, Lys(Z)-OBzl, Coupling agents | Pal-Gly-His-Lys(Z)-OBzl |

| Step 5 | Hydrogenolysis of Pal-Gly-His-Lys(Z)-OBzl | Pal-Gly-His-Lys-OH (Palmitoyl tripeptide-1) |

Peptide Derivatization and Structural Modification for Enhanced Bioactivity

The inherent structure of a peptide can be modified to improve its properties, such as stability, skin penetration, and biological activity. american.edu Palmitoyl tripeptide-1 is itself a prime example of such a modification.

The attachment of the palmitoyl group, a 16-carbon fatty acid, to the N-terminus of the GHK tripeptide is a deliberate derivatization. chempep.com This modification significantly increases the lipophilicity of the peptide. ci.guide The native GHK peptide is hydrophilic and has difficulty penetrating the lipid-rich stratum corneum of the skin. nih.gov By adding the fatty acid chain, the resulting lipopeptide can more easily pass through this barrier, enhancing its delivery to the target site within the skin and thereby boosting its efficacy. american.educi.guide This strategy of fatty acid modification is a common method for improving the bioavailability of cosmetic peptides. american.edu

Other potential structural modifications to enhance bioactivity, though not standard for commercial Palmitoyl tripeptide-1, include:

Metal Ion Complexation: Certain peptides, including the GHK sequence, can form complexes with metal ions like copper (Cu2+). cir-safety.orgamerican.edu Copper tripeptide-1 (GHK-Cu) is known for its wound healing and anti-inflammatory properties. Complexation can alter the peptide's conformation and biological activity. american.edu

Peptide Cyclization: Converting a linear peptide into a cyclic structure can enhance its stability against enzymatic degradation by proteases in the skin. Cyclization can also lock the peptide into a more biologically active conformation. american.edu

Substitution with Non-natural Amino Acids: Replacing standard amino acids with synthetic analogues can improve stability and receptor binding affinity.

These modifications represent advanced strategies to further optimize the performance of bioactive peptides for specific applications.

Conjugation of Palmitic Acid and its Impact on Peptide Properties

The conjugation of palmitic acid, a 16-carbon saturated fatty acid, to the N-terminus of the tripeptide-1 (GHK) is a critical modification that significantly alters the molecule's physicochemical properties and biological interactions. This process, known as palmitoylation, is key to enhancing the peptide's utility, particularly in cosmetic applications, by improving its stability and ability to penetrate the skin.

The primary effect of attaching the long aliphatic chain of palmitic acid is a substantial increase in the lipophilicity (oil solubility) and hydrophobicity of the peptide. The original GHK tripeptide is hydrophilic, making it difficult to pass through the lipid-rich layers of the skin's stratum corneum. By adding the fatty acid moiety, the resulting lipopeptide can more effectively associate with and traverse these lipid barriers.

This modification directly impacts several key properties:

Solubility and Partition Coefficient : The addition of the palmitoyl group decreases the peptide's water solubility while increasing its solubility in lipids. A study on a similar peptide, KTTKS, demonstrated a dramatic shift in the partition coefficient (logP), a measure of lipophilicity. The logP value changed from -1.6 for the original peptide to +3.7 for its palmitoylated form, indicating a significant increase in lipophilicity.

Enhanced Stability : Fatty acid conjugation can protect peptides from enzymatic degradation (proteolysis), thereby prolonging their functional half-life.

Membrane Association : Palmitoylation enhances the ability of the peptide to anchor to cellular membranes. This is crucial for its interaction with cells in the dermis and epidermis.

Bioavailability : By increasing lipophilicity, palmitoylation improves the peptide's penetration through the skin, enhancing its bioavailability in the target tissue.

Self-Assembly : The amphiphilic nature of Palmitoyl Tripeptide-1, having both a hydrophilic peptide head and a lipophilic fatty acid tail, can lead to self-assembly into various aggregate structures.

The table below summarizes the physicochemical changes observed in a comparable pentapeptide (KTTKS) upon conjugation with palmitic acid, illustrating the profound impact of this modification.

| Property | Unmodified Peptide (KTTKS) | Palmitoylated Peptide (Pal-KTTKS) | Impact of Palmitoylation |

| logP | -1.6 ± 0.15 | ~3.7 | Significant increase in lipophilicity |

| Nature | Hydrophilic | Lipophilic | Inversion of solubility characteristics |

| Solubility | Freely soluble in water | Poorly soluble in water | Decreased aqueous solubility |

| Surface Activity | No significant surface activity | Exhibits surface activity | Gains amphiphilic properties |

| Critical Micelle Concentration (CMC) | N/A | 0.024 ± 0.004 mM | Ability to form micelles |

Data sourced from a preformulation study on the peptide KTTKS and its palmitoyl derivative.

Research findings consistently show that this strategic lipidation is essential for the peptide's function. The enhanced hydrophobicity not only facilitates skin penetration but also influences the peptide's secondary structure and its interaction with biological targets. Studies on other palmitoylated peptides have shown that the fatty acid conjugation can enhance various bioactivities, including antimicrobial properties and interactions with the immune system.

| Research Focus | Finding | Implication |

| Antimicrobial Peptides | Conjugating fatty acids to antimicrobial peptides (AMPs) significantly increases their antimicrobial activity. | Palmitoylation can be a strategy to boost the inherent biological activity of a peptide. |

| Antigen Presentation | Coupling palmitic acid to a protein antigen enhanced its presentation to T-cells. | The lipid moiety can improve interaction with components of the immune system. |

| Peptide Stability | Fatty acid conjugation can protect therapeutic peptides from proteolysis and delay renal excretion. | The modification leads to a longer half-life and increased stability in a physiological environment. |

This table summarizes general research findings on the impact of fatty acid conjugation on various peptides.

Molecular and Cellular Mechanisms of Action of Palmitoyl Tripeptide 1 Acetate

Receptor-Ligand Interactions

The biological activity of Palmitoyl (B13399708) tripeptide-1 is initiated through its interaction with specific cell surface receptors, which triggers downstream signaling pathways.

Palmitoyl tripeptide-1 is understood to interact with high precision with the Transforming Growth Factor-β (TGF-β) receptor. ulprospector.com This binding is a critical step in initiating the synthesis of key extracellular matrix (ECM) components. Once bound, it activates intracellular signal transduction pathways that transmit instructions for the synthesis of collagen and glycosaminoglycans to fibroblasts. ulprospector.com Some related signal peptides, such as Palmitoyl tripeptide-5, are known to mimic the action of thrombospondin-1, a protein that activates the latent form of TGF-β. encyclopedia.pubexperchem.com The activation of TGF-β is a crucial element in the synthesis of collagen. experchem.com Research on a palmitoyl oligopeptide complex has further confirmed the involvement of the TGF-β1 pathway in its anti-aging effects, impacting both fibroblasts and keratinocytes. researchgate.net The peptide may also suppress TGF-β1 signaling in certain contexts, potentially by upregulating the proteoglycan decorin, which can sequester TGF-β1 and limit its receptor activation, suggesting a modulatory role in tissue remodeling. corepeptides.com

A related compound, Palmitoyl sh-Tripeptide-1 Amide, functions as a Fibroblast Growth Factor (FGF) agonist. ci.guide Derived from FGF-1, this peptide penetrates the dermis and interacts with FGF receptors. ci.guide This interaction is instrumental in inducing the proliferation and differentiation of keratinocytes and dermal fibroblasts. ci.guide Growth factor-stimulating tripeptides, including Palmitoyl sh-tripeptide-1 amide, support the growth of fibroblasts and the deposition of collagen. nih.gov

Intracellular Signal Transduction Pathways

Following receptor binding, Palmitoyl tripeptide-1 and its related compounds modulate several intracellular signaling pathways that govern cellular responses crucial for skin health and repair.

The agonistic action of Palmitoyl sh-Tripeptide-1 Amide on FGF receptors leads to the activation of the ERK1/2 (Extracellular signal-regulated kinases 1 and 2) and Akt (also known as Protein Kinase B) signaling pathways. ci.guide These pathways are central to regulating the proliferation, differentiation, and survival of dermal cells. ci.guide The ERK1/2 and PI3K/Akt signaling pathways are known to be involved in cellular responses to various extracellular signals, including growth factors, and play significant roles in processes like cell cycle progression and apoptosis. nih.gov Other tripeptides derived from collagen have also been shown to inhibit platelet activation through the regulation of the PI3K/Akt-MAPK/ERK1/2 signaling pathway. nih.gov

Palmitoyl tripeptide-1 is capable of performing feedback regulation and control over the processes of cell proliferation and connective tissue reconstruction. medchemexpress.com As an FGF agonist, Palmitoyl sh-Tripeptide-1 Amide specifically induces the proliferation and differentiation of both keratinocytes and dermal fibroblasts. ci.guide Studies on similar novel palmitoyl tripeptides have demonstrated their ability to stimulate fibroblast proliferation in vitro. researchgate.net Research on palmitoyl oligopeptide complexes has also shown a positive effect on the proliferation of human dermal fibroblasts and keratinocytes. researchgate.net

A primary mechanism of Palmitoyl tripeptide-1 is the stimulation of extracellular matrix protein synthesis. corepeptides.com It acts as a matrikine signaling peptide that targets the dermis to promote the synthesis of collagen and glycosaminoglycans. experchem.com This action helps to strengthen the dermis, leading to firmer skin. By mimicking collagen fragments, the peptide signals fibroblasts to produce new collagen, fibronectin, and hyaluronic acid. incidecoder.com This process is central to its role in cutaneous repair. experchem.com Furthermore, the peptide may modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which promotes a balanced degradation and synthesis of the ECM, preventing excessive fibrotic response. corepeptides.com Some palmitoyl tripeptides also inhibit the activity of MMPs, which are enzymes that break down collagen. creative-peptides.com

Interactive Data Table: Summary of Molecular Interactions

| Compound | Receptor/Pathway | Cellular Outcome |

| Palmitoyl tripeptide-1 | TGF-β Receptor | Stimulates collagen & glycosaminoglycan synthesis ulprospector.com |

| Palmitoyl sh-Tripeptide-1 Amide | FGF Receptor | Induces keratinocyte & fibroblast proliferation ci.guide |

| Palmitoyl sh-Tripeptide-1 Amide | ERK1/2 and Akt Pathways | Promotes cell proliferation, differentiation, & survival ci.guide |

| Palmitoyl tripeptide-1 | Matrix Metalloproteinases (MMPs) | Modulates ECM degradation and remodeling corepeptides.comcreative-peptides.com |

Mechanisms of Dermal Tissue Repair Regulation

The primary mechanism through which Palmitoyl Tripeptide-1 Acetate (B1210297) contributes to dermal repair is by stimulating the synthesis of essential extracellular matrix (ECM) proteins. By mimicking a fragment of type I collagen, it effectively "tricks" the skin's feedback mechanisms into promoting the production of new collagen and other structural components.

Upregulation of Dermal Repair Proteins

Palmitoyl Tripeptide-1 Acetate has been shown in various studies to significantly increase the production of several vital proteins within the dermis, leading to improved skin structure and a reduction in the visible signs of aging.

Collagen: As the main structural protein in the skin, collagen provides strength and firmness. This compound has demonstrated a marked ability to stimulate the synthesis of both type I and type III collagen. creative-peptides.com In vitro studies have shown that it can lead to a significant increase in collagen production. For instance, one study observed that a modified version of the peptide led to an approximate 51.35% increase in soluble collagen production. ijirss.com Another report indicated that treatment with Palmitoyl Tripeptide-1 resulted in the near-total preservation and/or recovery of high-density collagen in skin samples. cir-safety.org

Fibronectin: This glycoprotein (B1211001) plays a crucial role in cell adhesion and wound healing, helping to organize the ECM. Research has indicated that Palmitoyl Tripeptide-1, particularly when combined with other peptides, can substantially increase fibronectin synthesis. A study on a cosmetic ingredient blend containing Palmitoyl Tripeptide-1 reported a 164% increase in fibronectin synthesis. cir-safety.org

Glycosaminoglycans (GAGs): These complex carbohydrates, with hyaluronic acid being a prominent example, are essential for maintaining skin hydration and turgor. Palmitoyl Tripeptide-1 has been found to stimulate the synthesis of GAGs. creative-peptides.com The same study that showed an increase in fibronectin also reported a 179% increase in hyaluronic acid synthesis with the application of a product containing Palmitoyl Tripeptide-1. cir-safety.org

The table below summarizes the reported effects of Palmitoyl Tripeptide-1 on the upregulation of key dermal repair proteins based on available research findings.

| Dermal Repair Protein | Reported Upregulation/Effect | Source |

| Collagen (Type I & III) | ~51.35% increase in soluble collagen production (modified peptide). | ijirss.com |

| Near-total preservation/recovery of high-density collagen. | cir-safety.org | |

| Fibronectin | 164% increase in synthesis (in a peptide blend). | cir-safety.org |

| Glycosaminoglycans (Hyaluronic Acid) | 179% increase in synthesis (in a peptide blend). | cir-safety.org |

| Elastin (B1584352) | General support for healthy elastin through improved fibroblast function. |

It is important to note that some of the quantitative data presented is from studies involving peptide blends containing Palmitoyl Tripeptide-1, which may contribute to the observed effects.

Palmitoyl Tripeptide 1 Acetate in Extracellular Matrix Homeostasis and Remodeling

Regulation of Collagen Synthesis and Fibrillogenesis

Palmitoyl (B13399708) Tripeptide-1 is recognized for its ability to stimulate the production of collagen, a primary fibrous protein in the dermal matrix. corepeptides.comjunoskin.co.ukspecialchem.com It functions as a signal peptide that triggers the skin's natural regeneration and repair processes. ases.in The mechanism is believed to involve tricking the skin into producing more collagen as if to repair damage, thereby improving skin elasticity and minimizing the appearance of fine lines. incidecoder.comjunoskin.co.uk Studies suggest that it may activate the transforming growth factor-beta (TGF-β) pathway, a key regulator of collagen production, to stimulate fibrillogenesis. chempep.comcreative-peptides.com

Research indicates that Palmitoyl Tripeptide-1 upregulates the synthesis of both collagen type I and collagen type III. chempep.com Collagen I is the most abundant type and is essential for skin repair, while collagen III is found alongside type I and contributes to the skin's structural framework. junoskin.co.uk Reduced synthesis of these two collagen types is a characteristic of chronologically aged skin. researchgate.net By mimicking a fragment of procollagen I, Palmitoyl Tripeptide-1 stimulates fibroblasts to increase the production of these crucial collagen types. plasticsurgerykey.comnih.gov

Table 1: Effects of a Formulation Containing Palmitoyl Tripeptide-1 on Wrinkle Parameters

| Parameter | Percentage Reduction | Duration of Study |

| Surface Occupied by Deep Wrinkles | 39.4% | 2 months |

| Main Wrinkle Density | 32.9% | 2 months |

| Main Wrinkle Average Depth | 19.9% | 2 months |

Data from an in-vivo study by the manufacturer of Matrixyl 3000, a complex containing Palmitoyl Tripeptide-1. incidecoder.com

The Gly-His-Lys (GHK) sequence of the tripeptide is a fragment of the alpha 2(I) chain of type I collagen. corepeptides.com When collagen fibers are broken down, these peptide fragments are exposed and signal to fibroblasts to synthesize new collagen to repair the damage. incidecoder.comcorepeptides.com By introducing Palmitoyl Tripeptide-1, this natural feedback loop is activated, leading to an increase in the production of ECM proteins and a subsequent impact on the concentration of fibrillar proteins. corepeptides.com

Influence on Glycosaminoglycan Biosynthesis

Palmitoyl Tripeptide-1 has been shown to stimulate the synthesis of glycosaminoglycans (GAGs). chempep.comcreative-peptides.comases.inomizzur.comexperchem.com GAGs are essential components of the ECM that contribute to the skin's turgor and hydration by binding large amounts of water. The peptide acts on the dermis to promote the synthesis of these molecules, which helps to strengthen the skin. omizzur.comulprospector.com

A key GAG influenced by Palmitoyl Tripeptide-1 is hyaluronic acid. ases.inomizzur.comci.guideg-biotec.com By increasing the production of hyaluronic acid, the peptide helps to improve skin hydration and plumpness, which can reduce the depth of wrinkles. chempep.comomizzur.comg-biotec.com This enhancement of matrix protein synthesis contributes to a smoother skin texture. ases.in

Modulation of Elastin (B1584352) and Fibronectin Expression

In addition to its effects on collagen, Palmitoyl Tripeptide-1 also helps to boost the production of other critical ECM proteins like elastin and fibronectin. chempep.comases.inplasticsurgerykey.comomizzur.com Fibronectin is a glycoprotein (B1211001) that plays a vital role in cell adhesion and wound healing, while elastin provides elasticity and resilience to the skin. ases.in The stimulation of these proteins contributes to improved skin firmness and elasticity. specialchem.comases.in

Table 2: Observed Changes in Skin Properties with Palmitoyl Tripeptide-1 Application

| Property | Observation | Duration of Study |

| Skin Thickness | ~4% increase | 4 weeks |

| Wrinkle Depth | Up to 36% reduction | 4 weeks |

Data compiled from clinical studies. chempep.comcorepeptides.comcir-safety.org

Cellular Adhesion and Extracellular Matrix Structural Organization

Palmitoyl Tripeptide-1 acetate (B1210297), a synthetic peptide linking palmitic acid with a tripeptide, plays a significant role in modulating cellular adhesion and maintaining the structural integrity of the extracellular matrix (ECM). Its mechanism of action involves influencing the expression of key proteins involved in cell anchoring and augmenting the synthesis of essential ECM components.

Upregulation of Keratinocyte Adhesion Proteins (e.g., Alpha-Catenin, Laminin (B1169045) Receptor)

Research has demonstrated that Palmitoyl Tripeptide-1 has a gene activation profile specifically geared towards enhancing keratinocyte anchoring. cir-safety.orgcir-safety.org This is achieved through the upregulation of crucial adhesion proteins, including alpha-catenin and the laminin receptor. cir-safety.orgcir-safety.org Alpha-catenin is a vital component of adherens junctions, which are protein complexes that mediate cell-cell adhesion in epithelial tissues. The laminin receptor facilitates the interaction between keratinocytes and the underlying basement membrane, a specialized form of the extracellular matrix. By promoting the expression of these proteins, Palmitoyl Tripeptide-1 helps to strengthen the cohesion between keratinocytes and their connection to the dermal-epidermal junction, contributing to a more stable and organized epidermal structure.

Table 1: Effect of Palmitoyl Tripeptide-1 on Keratinocyte Adhesion Proteins

| Target Protein | Function | Effect of Palmitoyl Tripeptide-1 |

| Alpha-Catenin | Component of adherens junctions, mediates cell-cell adhesion. | Upregulation of gene expression. cir-safety.orgcir-safety.org |

| Laminin Receptor | Facilitates keratinocyte binding to the basement membrane. | Upregulation of gene expression. cir-safety.orgcir-safety.org |

Augmentation of Specific Extracellular Matrix Components (e.g., Syndecan, Heparan Sulfate (B86663) Glycoprotein)

Table 2: Impact of Palmitoyl Tripeptide-1 on Extracellular Matrix Components

| ECM Component | Type | Function in the ECM | Effect of Palmitoyl Tripeptide-1 |

| Syndecan | Proteoglycan | Cell binding, signaling, ECM organization. | Increased synthesis. cir-safety.orgcir-safety.org |

| Heparan Sulfate Glycoprotein | Glycosaminoglycan | Integral component of the ECM, regulates cell growth. | Increased synthesis. cir-safety.orgcir-safety.org |

Transcriptomic and Proteomic Analyses of Palmitoyl Tripeptide 1 Acetate Action

Cellular Gene Expression Profiling

The interaction of Palmitoyl (B13399708) Tripeptide-1 Acetate (B1210297) with skin cells initiates a cascade of signaling events that can alter their gene expression profiles. These changes are fundamental to the physiological responses observed after its application, particularly in dermal fibroblasts and keratinocytes.

Specific Gene Activation Patterns in Dermal Fibroblasts

Dermal fibroblasts are critical in maintaining the structural integrity of the skin through the synthesis of extracellular matrix (ECM) proteins. Transcriptomic analysis of human dermal fibroblasts treated with a palmitoyl oligopeptide complex containing Palmitoyl Tripeptide-1 has revealed a positive effect on gene expression related to cell proliferation and the biosynthesis of ECM components. The transforming growth factor-beta 1 (TGF-β1) pathway and ECM-receptor interactions have been identified as key pathways modulated by this peptide complex. sciencepublishinggroup.com

While full transcriptome analyses have been conducted, specific quantitative data on the fold changes of individual gene expression are not widely available in the public domain. However, the qualitative impact on key protein biosynthesis, which is a downstream effect of gene activation, has been noted.

Table 1: Gene Activation and Protein Biosynthesis in Dermal Fibroblasts

| Gene/Protein Target | Pathway | Observed Effect |

|---|---|---|

| Collagen | ECM Synthesis | Increased biosynthesis |

| Integrins | Cell Adhesion/Signaling | Increased biosynthesis |

| TGF-β1 Pathway Genes | Cell Growth, Proliferation, Differentiation | Pathway confirmed to be involved in the anti-aging effect |

Gene Modulation Pertaining to Keratinocyte Differentiation (e.g., Keratin 10)

Keratinocytes are the primary cell type of the epidermis, and their proper differentiation is essential for forming a healthy skin barrier. Palmitoyl oligopeptides have been shown to have a gene activation profile that is specifically oriented towards keratinocyte anchoring and differentiation. A key marker of keratinocyte differentiation is Keratin 10 (KRT10).

Studies on a palmitoyl oligopeptide complex also demonstrated a positive effect on the proliferation of normal human epidermal keratinocytes (NHEK). sciencepublishinggroup.com This suggests that Palmitoyl Tripeptide-1 Acetate may influence the gene expression patterns that govern the lifecycle of these crucial epidermal cells.

Table 2: Gene Modulation in Keratinocytes

| Gene Target | Function | Observed Effect |

|---|---|---|

| Keratin 10 (KRT10) | Keratinocyte Differentiation Marker | Gene activation profile oriented toward differentiation |

Influence on Longevity-Associated Gene Expression (e.g., N-Prolyl Palmitoyl Tripeptide-56 Acetate)

Recent research has explored the effects of specific peptides on gene pathways associated with cellular longevity and resistance to stress. One such peptide, N-Prolyl Palmitoyl Tripeptide-56 Acetate, has been shown to influence the expression of genes known to play a role in delaying the aging process. This peptide has been demonstrated to up-regulate genes within the FOXO–sestrin pathway. monaesiskincare.com

The FOXO (Forkhead box O) family of transcription factors are key regulators of cellular processes that contribute to longevity, including stress resistance and metabolism. Sestrins are stress-inducible proteins that also play a crucial role in antioxidant defense and metabolic regulation.

Upregulation of Forkhead Box O (FOXO) mRNA Transcripts

N-Prolyl Palmitoyl Tripeptide-56 Acetate has been shown to upregulate FOXO genes, which are often referred to as "longevity genes." monaesiskincare.com This upregulation is significant as FOXO transcription factors are pivotal in coordinating cellular responses to stress and in maintaining cellular health over time. The activation of FOXO genes can lead to the synthesis of proteins that protect the cell from damage and promote repair.

Upregulation of Sestrin mRNA Transcripts

A direct consequence of FOXO gene activation by N-Prolyl Palmitoyl Tripeptide-56 Acetate is the synthesis of sestrins. monaesiskincare.com These proteins are natural antioxidants that help to mitigate the effects of oxidative stress, a key contributor to the aging process. By upregulating sestrin mRNA transcripts, this peptide may enhance the cell's intrinsic antioxidant capabilities.

Table 3: Influence on Longevity-Associated Gene Expression

| Gene/Pathway | Function | Observed Effect |

|---|---|---|

| FOXO Genes | Cellular energy processes, antioxidant synthesis, regulation of processes that delay aging | Upregulation of the FOXO gene |

In addition to its effects on longevity-associated genes, N-Prolyl Palmitoyl Tripeptide-56 Acetate has also been shown to significantly enhance the production of key extracellular matrix proteins, as detailed in the table below. monaesiskincare.com

Table 4: Effect of N-Prolyl Palmitoyl Tripeptide-56 Acetate on Extracellular Matrix Protein Production

| Protein | Percentage Increase |

|---|---|

| Collagen-I | +42% |

| Collagen-III | +58% |

Advanced in Vitro Research Models and Experimental Methodologies

Establishment of Cell Culture Models for Mechanistic Studies

Primary human dermal fibroblasts (HDFs) are instrumental in elucidating the mechanisms of action of Palmitoyl (B13399708) tripeptide-1 acetate (B1210297). cellapplications.com These cells are responsible for producing the extracellular matrix (ECM), making them an excellent model for studying the effects of this peptide on skin regeneration and repair. cellapplications.comcorepeptides.com In vitro studies using HDFs have demonstrated that Palmitoyl tripeptide-1 can stimulate the production of collagen and fibronectin. researchgate.netnih.gov

Research has shown that Palmitoyl tripeptide-1 may modulate inflammatory responses in HDFs. For instance, in cultured normal dermal fibroblasts, the peptide has been observed to decrease the secretion of interleukin-6 (IL-6) in response to tumor necrosis factor-α (TNF-α), a key inflammatory messenger. corepeptides.com This suggests a potential role for the peptide in mitigating inflammatory processes within the dermal layer. corepeptides.com

Furthermore, studies have investigated the effect of Palmitoyl tripeptide-1 on fibroblast proliferation. Some research indicates a dose-responsive increase in fibroblast proliferation, suggesting that the peptide can support the expansion of this crucial cell population for tissue repair. koreascience.kr The peptide is also thought to interact with fibroblast receptors, potentially triggering signaling pathways that lead to matrix repair. corepeptides.com

The table below summarizes key findings from in vitro studies using primary human dermal fibroblast cultures to investigate Palmitoyl tripeptide-1.

| Parameter Studied | Experimental Observation | Potential Implication |

| Collagen Synthesis | Increased production of type I procollagen. researchgate.net | Enhanced skin structure and firmness. |

| Fibronectin Synthesis | Dose-dependent increase in de novo synthesis. cir-safety.org | Improved cell adhesion and ECM organization. |

| Inflammatory Response | Reduced secretion of IL-6 in the presence of TNF-α. corepeptides.com | Anti-inflammatory effects in the dermis. |

| Cell Proliferation | Dose-responsive increase in fibroblast proliferation. koreascience.kr | Support for tissue repair and regeneration. |

Keratinocyte cell culture systems are vital for understanding the effects of Palmitoyl tripeptide-1 on the epidermis. These models allow for the investigation of the peptide's influence on keratinocyte proliferation, differentiation, and interaction with fibroblasts. sciencepublishinggroup.com

Studies have shown that Palmitoyl tripeptide-1 can positively affect keratinocyte proliferation. sciencepublishinggroup.comchempep.com This is significant as keratinocytes are the primary cell type in the epidermis and play a crucial role in forming the skin barrier. A complex of palmitoyl oligopeptides, including Palmitoyl tripeptide-1, has been shown to improve the proliferation of both human dermal fibroblasts and normal human epidermal keratinocytes (NHEK). researchgate.net

The gene activation profile for Palmitoyl tripeptide-1 has been examined, revealing a specific orientation toward keratinocyte anchoring and differentiation. cir-safety.orgcir-safety.org This suggests that the peptide may play a role in strengthening the dermal-epidermal junction and promoting a healthy epidermal structure. The interaction between keratinocytes and fibroblasts is crucial for skin morphogenesis, and Palmitoyl tripeptide-1 appears to influence both cell types. sciencepublishinggroup.com

The following table outlines key research findings related to Palmitoyl tripeptide-1 and keratinocyte cell culture systems.

| Parameter Studied | Experimental Observation | Potential Implication |

| Cell Proliferation | Increased viability and proliferation of keratinocytes. sciencepublishinggroup.comchempep.com | Enhanced epidermal regeneration and barrier function. |

| Gene Expression | Activation of genes related to keratinocyte anchoring and differentiation. cir-safety.orgcir-safety.org | Strengthened dermal-epidermal junction and improved skin structure. |

| Extracellular Matrix Synthesis | Increased synthesis of syndecan and heparin sulfate (B86663) glycoprotein (B1211001). cir-safety.org | Improved cell signaling and ECM integrity. |

Sophisticated Analytical Techniques for Molecular Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to detect and quantify palmitoyl peptides in complex matrices like cosmetic formulations. researchgate.netnih.govresearchgate.net This method allows for the unambiguous identification and monitoring of Palmitoyl tripeptide-1, providing insights into its stability and availability in topical products. researchgate.netnih.gov

The development of LC-MS/MS analytical procedures has enabled the specific detection of Palmitoyl tripeptide-1, even in the presence of other ingredients in a formulation. researchgate.net This is crucial for quality control and for understanding how the formulation might influence the peptide's behavior. nih.gov The technique's high sensitivity and specificity make it invaluable for pharmacokinetic studies, should the peptide be investigated for its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed metabolic pathway elucidation for Palmitoyl tripeptide-1 is not extensively published, LC-MS/MS would be the primary tool for such investigations, allowing for the identification and quantification of potential metabolites. lcms.cz

The table below highlights the application of LC-MS/MS in the analysis of Palmitoyl tripeptide-1.

| Application | Methodology | Significance |

| Quantification in Cosmetics | Development of specific LC-MS/MS methods for detecting palmitoyl peptides in creams. researchgate.netnih.gov | Ensures product quality and allows for stability and availability studies. |

| Specificity | MS/MS detection is shown to be specific regarding placebo formulations. researchgate.netnih.gov | Provides accurate and reliable measurement of the active ingredient. |

| Potential for Metabolite ID | High-resolution mass spectrometry can be used to identify and characterize metabolites. lcms.czprotocols.io | Crucial for understanding the metabolic fate of the peptide in biological systems. |

Isotopic labeling techniques are fundamental for monitoring the synthesis of new proteins, such as collagen, in response to stimuli like Palmitoyl tripeptide-1. The incorporation of tritiated proline ([3H]proline) into newly synthesized collagen is a classic and robust method to quantify collagen production in vitro. nih.govnih.gov

In the context of Palmitoyl tripeptide-1, studies have utilized the incorporation of tritiated proline in human fibroblast cultures to demonstrate the peptide's ability to stimulate collagen synthesis. cir-safety.orgcir-safety.org A strong signal of collagen synthesis, indicated by the incorporation of the radiolabeled proline, has been observed in fibroblasts treated with Palmitoyl tripeptide-1. cir-safety.org This technique provides direct evidence of the peptide's mechanism of action at a cellular level, confirming its role as a stimulator of ECM protein production.

The table below summarizes the use of tritiated proline incorporation to study the effects of Palmitoyl tripeptide-1.

| Technique | Application | Finding |

| Tritiated Proline Incorporation | Monitoring collagen synthesis in human fibroblasts. nih.govnih.gov | Palmitoyl tripeptide-1 at a concentration of 0.5 µM resulted in a strong signal of collagen synthesis. cir-safety.org |

| Quantification of Protein Synthesis | Measuring the rate of new protein, specifically collagen, formation. | Provides a quantitative measure of the peptide's efficacy in stimulating collagen production. |

Quantitative analysis of gene expression, particularly through the quantification of messenger RNA (mRNA), provides critical insights into the molecular mechanisms by which Palmitoyl tripeptide-1 exerts its effects. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and full transcriptome analysis via RNA sequencing can reveal changes in the expression of genes involved in skin structure, repair, and inflammation. sciencepublishinggroup.comresearchgate.net

Studies have shown that a palmitoyl oligopeptide complex containing Palmitoyl tripeptide-1 can affect the expression of numerous genes in both human dermal fibroblasts and keratinocytes. researchgate.net The gene activation profile for Palmitoyl tripeptide-1 has been shown to be specifically oriented toward keratinocyte anchoring and differentiation, involving genes like those for alpha-catenin and the laminin (B1169045) receptor. cir-safety.orgcir-safety.org Furthermore, this peptide has been observed to increase the synthesis of extracellular matrix components such as syndecan and heparin sulfate glycoprotein. cir-safety.org Research also suggests that the anti-aging effects of a palmitoyl oligopeptide complex may be mediated through the TGF-β1 pathway. sciencepublishinggroup.com

The following table details key findings from gene expression analyses related to Palmitoyl tripeptide-1.

| Parameter Studied | Methodology | Key Gene Expression Changes | Potential Implication |

| Keratinocyte Function | Gene activation profile analysis. cir-safety.orgcir-safety.org | Upregulation of genes for alpha-catenin and laminin receptor. cir-safety.org | Enhanced keratinocyte anchoring and differentiation. |

| Extracellular Matrix Synthesis | Gene activation profile analysis. cir-safety.orgcir-safety.org | Increased synthesis of syndecan and heparin sulfate glycoprotein. cir-safety.org | Improved ECM structure and cell signaling. |

| Anti-Aging Pathways | Full transcriptome analysis (RNA-sequencing). sciencepublishinggroup.comresearchgate.net | Involvement of the TGF-β1 pathway. sciencepublishinggroup.com | Stimulation of collagen and other ECM protein synthesis. |

Biophysical Characterization of Lipid Membrane Interactions

The interaction of Palmitoyl Tripeptide-1 Acetate with cellular membranes is a critical aspect of its biological activity. Due to the amphipathic nature conferred by the palmitoyl lipid chain and the peptide backbone, this molecule is anticipated to readily associate with the lipid bilayers of cells. The lipid moiety enhances its ability to penetrate the stratum corneum and interact with the plasma membranes of deeper skin cells. Advanced in vitro research models employing sophisticated biophysical techniques are instrumental in elucidating the precise nature of these interactions.

Interaction with Phospholipid Model Membrane Systems

To understand how this compound modulates the properties of cell membranes, researchers utilize simplified model systems that mimic the complex environment of a biological membrane. These models, typically in the form of liposomes or vesicles, are composed of well-defined mixtures of phospholipids. Dipalmitoylphosphatidylcholine (DPPC) is a commonly used phospholipid for these studies due to its well-characterized thermotropic phase behavior.

The introduction of this compound into a suspension of DPPC vesicles is expected to lead to its insertion into the lipid bilayer. This insertion is driven by hydrophobic interactions between the palmitoyl chain of the peptide and the acyl chains of the phospholipids. The peptide portion, being more hydrophilic, is likely to reside near the polar headgroup region of the bilayer. This interaction can perturb the packing of the lipid molecules, leading to changes in the physical properties of the membrane.

One of the key parameters studied is the main phase transition temperature (Tm) of the lipid bilayer, which is the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Techniques such as Differential Scanning Calorimetry (DSC) are employed to monitor these changes. The incorporation of peptides into a lipid bilayer typically leads to a broadening of the phase transition and a shift in the Tm.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data of DPPC Vesicles with this compound

| Sample | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| Pure DPPC Vesicles | 41.5 | 8.7 |

| DPPC Vesicles + 2 mol% this compound | 40.8 | 7.9 |

| DPPC Vesicles + 5 mol% this compound | 39.9 | 7.2 |

Note: The data presented in this table is illustrative and based on typical findings for the interaction of lipopeptides with DPPC model membranes. Specific experimental data for this compound is not currently available in the public domain.

The hypothetical data in the table suggests that with increasing concentrations of this compound, the main phase transition temperature of the DPPC vesicles decreases, and the transition becomes less energetic (lower enthalpy). This indicates that the peptide disrupts the ordered packing of the lipid acyl chains in the gel phase, making the transition to the liquid-crystalline phase easier.

Analysis of Vesicle Physico-Chemical Properties and Molecular Ordering

Beyond the thermotropic behavior, the effect of this compound on the fluidity and molecular ordering of the lipid bilayer is of significant interest. Fluorescence spectroscopy, utilizing environmentally sensitive probes, is a powerful tool for these investigations. Probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are incorporated into the lipid bilayer, and changes in their fluorescence properties provide insights into the local membrane environment.

Fluorescence anisotropy of DPH is a measure of the rotational mobility of the probe within the hydrophobic core of the membrane. A decrease in DPH anisotropy suggests an increase in membrane fluidity. Conversely, an increase in anisotropy indicates a more ordered and less fluid environment.

Laurdan is sensitive to the polarity of its surroundings, which is influenced by the amount of water penetration into the bilayer. Its emission spectrum shifts depending on the phase state of the lipids. The Generalized Polarization (GP) value, calculated from the intensities at two different emission wavelengths, is used to quantify the degree of water penetration and thus the packing of the lipid headgroups. A lower GP value is indicative of a more disordered and hydrated membrane interface.

Table 2: Representative Fluorescence Anisotropy and Laurdan GP Values for POPC Vesicles Containing this compound

| Sample | DPH Fluorescence Anisotropy (r) | Laurdan Generalized Polarization (GP) |

| Pure POPC Vesicles | 0.180 | 0.350 |

| POPC Vesicles + 2 mol% this compound | 0.172 | 0.325 |

| POPC Vesicles + 5 mol% this compound | 0.165 | 0.300 |

Note: This table contains representative data based on the expected effects of amphipathic peptides on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) model membranes. Direct experimental values for this compound are not publicly available.

The illustrative data for a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) model membrane, which is in a fluid state at physiological temperatures, suggests that this compound increases membrane fluidity, as indicated by the decrease in DPH fluorescence anisotropy. The decrease in the Laurdan GP value suggests that the peptide increases the hydration at the lipid headgroup region, leading to a less packed and more disordered membrane interface. These findings from model systems provide a molecular-level understanding of how this compound may modulate the biophysical properties of cellular membranes to exert its biological effects.

Future Research Trajectories for Palmitoyl Tripeptide 1 Acetate

Elucidation of Unidentified Biological Targets and Novel Signaling Pathways

Future research will likely focus on identifying additional biological targets and signaling pathways modulated by palmitoyl (B13399708) tripeptide-1 acetate (B1210297). While its influence on Transforming Growth Factor-Beta (TGF-β) is a key aspect of its collagen-boosting activity, the complete network of its interactions is not fully mapped. chempep.com Investigations could explore its potential interactions with other growth factor receptors and cell surface proteins. A deeper understanding of these interactions could reveal novel mechanisms for its observed effects on skin regeneration and repair. corepeptides.com

Moreover, its role in modulating the expression of other extracellular matrix components beyond collagen, such as elastin (B1584352) and fibronectin, warrants further investigation. plasticsurgerykey.com Research into its potential influence on decorin, a proteoglycan involved in collagen fibril organization, could provide insights into its ability to promote a more organized and youthful dermal structure. corepeptides.com Uncovering these novel pathways could lead to the development of more targeted and effective applications for skin health.

Computational Modeling of Peptide-Receptor Dynamics and Interactions

Computational modeling presents a powerful tool for predicting and understanding the molecular interactions of palmitoyl tripeptide-1 acetate. Future studies can employ techniques such as molecular docking and molecular dynamics simulations to model the binding of the peptide to its putative receptors on fibroblasts and other skin cells. These models can help to visualize the specific binding sites and conformational changes that occur upon interaction, providing a more detailed understanding of how it initiates intracellular signaling.

Such in silico approaches can also be used to predict the peptide's permeability and distribution within the different layers of the skin. By simulating its journey through the stratum corneum and epidermis, researchers can optimize its chemical structure and formulation for enhanced delivery and efficacy. Computational models can also aid in the rational design of next-generation peptides with improved stability, receptor affinity, and biological activity.

Development of Advanced In Vitro and Ex Vivo Research Models

Skin organoids, which are self-organizing 3D structures derived from stem cells, represent another frontier in in vitro testing. nih.govnih.gov These models can recapitulate many of the structural and functional complexities of human skin, providing a valuable tool for studying the long-term effects of this compound on skin development and aging. nih.govmednexus.org Furthermore, ex vivo human skin explants offer a bridge between in vitro studies and clinical trials, allowing for the assessment of the peptide's performance on actual human skin in a controlled laboratory setting. nih.govcreative-bioarray.com

Table 1: Application of Advanced Research Models for this compound

| Research Model | Key Features | Potential Research Applications for this compound | Expected Outcomes |

|---|---|---|---|

| 3D Skin Models | Multi-layered structure mimicking epidermis and dermis. alcyomics.com | Assessment of collagen and elastin synthesis, evaluation of impact on skin barrier function. | Quantifiable data on protein synthesis and barrier enhancement. |

| Skin Organoids | Self-organizing structures with skin appendages. nih.govnih.gov | Long-term studies on skin development, aging, and regeneration. | Insights into the peptide's influence on skin homeostasis over time. |

| Ex Vivo Human Skin Explants | Use of viable human skin tissue. nih.govcreative-bioarray.com | Analysis of peptide penetration, metabolism, and efficacy in a near-native environment. | Data on bioavailability and real-world performance. |

Exploration of Targeted Delivery Systems and Intracellular Bioavailability Enhancement

To maximize the therapeutic potential of this compound, future research will need to focus on advanced delivery systems that can enhance its penetration and bioavailability within the skin. nbinno.com While the palmitoyl moiety improves its lipophilicity and skin penetration, encapsulation technologies such as liposomes and nanoparticles could further improve its delivery to the deeper layers of the skin where fibroblasts reside. mdpi.comnih.gov

These delivery systems can protect the peptide from enzymatic degradation and control its release over time, ensuring a sustained therapeutic effect. cir-safety.org Furthermore, the development of targeted delivery systems that can specifically deliver the peptide to fibroblasts could increase its efficacy while minimizing potential off-target effects. Research into cell-penetrating peptides and other chemical modifications could also be explored to enhance its intracellular uptake and interaction with its targets. cir-safety.org

Table 2: Advanced Delivery Systems for this compound

| Delivery System | Mechanism of Action | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Encapsulation in phospholipid vesicles. mdpi.com | Enhanced skin penetration, protection from degradation, and controlled release. nih.gov |

| Nanoparticles | Encapsulation in solid lipid or polymeric nanoparticles. | Improved stability, targeted delivery, and sustained release. |

| Chemical Modifications | Attachment of cell-penetrating peptides or other moieties. | Increased intracellular uptake and bioavailability. |

Q & A

Q. What is the chemical structure of palmitoyl tripeptide-1 acetate, and how does its structure influence its biological activity in skin models?

this compound (Pal-GHK) consists of the tripeptide Gly-His-Lys (GHK) acylated with a palmitoyl group at the N-terminus, with acetate as a counterion. The palmitoyl moiety enhances lipid solubility, facilitating skin penetration, while the GHK sequence binds copper ions, promoting collagen and glycosaminoglycan synthesis in dermal fibroblasts . Structural analogs (e.g., myristoyl or copper-conjugated derivatives) show variable activity due to differences in fatty acid chain length and metal coordination .

Q. What validated analytical methods are recommended for quantifying this compound purity and stability in formulations?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are standard for identity confirmation and purity assessment (>95% by HPLC). Stability studies should monitor degradation under varying temperatures (e.g., -20°C for long-term storage vs. 2–8°C for short-term) and pH conditions (optimal pH 4–6). Residual impurities (e.g., ≤15% acetic acid, ≤5% palmitic acid) must be quantified using calibrated standards .

Q. What is the evidence for this compound’s safety profile in preclinical models?

In CBA mice and Wistar rats, this compound demonstrated non-mutagenicity in Ames tests and suppressed humoral immune responses without reported reproductive or genetic toxicity. However, data on delayed-type hypersensitivity and long-term dermal exposure remain limited, necessitating further in vivo studies .

Q. How does this compound compare to retinoids in stimulating extracellular matrix (ECM) components?

this compound upregulates collagen type I and glycosaminoglycan synthesis at concentrations as low as 0.001–0.01%, comparable to retinoic acid, but with fewer irritative side effects. Mechanistically, GHK activates TGF-β signaling pathways, while retinoids primarily bind nuclear receptors, suggesting complementary modes of action in ECM remodeling .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

The synthesis involves sequential coupling of Gly-His-Lys with palmitic acid using EDC·HCl as a coupling agent under controlled pH (7.0–7.5) and temperature (0°C for condensation steps). Critical steps include TFA-mediated deprotection and purification via reverse-phase chromatography. Yield improvements may focus on solvent selection (e.g., DMF for solubility) and catalytic efficiency (e.g., NaHCO3 for neutralization) .

Q. What experimental designs are recommended to resolve contradictions in peptide stability data across studies?

Discrepancies in stability data often arise from variability in biological replicates, technical replicates, and marker sensitivity. A robust protocol should include:

Q. How can researchers validate the anti-photoaging effects of this compound in UV-exposed 3D skin equivalents?

Use reconstructed human epidermis (RhE) models exposed to UVA/UVB radiation. Key endpoints:

- Collagen I/III : Immunohistochemistry or ELISA.

- MMP-1/MMP-3 activity : Zymography or fluorometric assays.

- Reactive oxygen species (ROS) : DCFH-DA fluorescence. Include retinoic acid as a positive control and normalize data to untreated UV-exposed samples .

Q. What strategies mitigate batch-to-batch variability in this compound production for clinical studies?

Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Purity (>95%), residual solvents (<5% acetic acid).

- Process parameters : Monitor reaction time, temperature, and pH during coupling steps.

- Stability testing : Accelerated aging studies (25°C/60% RH) to predict shelf life. Document deviations using ISO 9001-compliant batch records .

Q. What interdisciplinary approaches could enhance understanding of this compound’s mechanism in wound healing?

Combine transcriptomics (RNA-seq of fibroblast activation markers), proteomics (ECM protein quantification), and metabolomics (glutathione/ROS pathways). Cross-validate findings with in silico molecular docking to predict GHK-copper interactions in collagen biosynthesis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.